molecular formula C6H7N3O3S B11106423 N-(5-nitro-1,3-thiazol-2-yl)propanamide CAS No. 14538-16-0

N-(5-nitro-1,3-thiazol-2-yl)propanamide

Cat. No.: B11106423
CAS No.: 14538-16-0
M. Wt: 201.21 g/mol
InChI Key: JKXJETCCPVNCSS-UHFFFAOYSA-N
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Description

N-(5-nitro-1,3-thiazol-2-yl)propanamide (CAS 14538-16-0) is a synthetic organic compound with the molecular formula C6H7N3O3S and a molecular weight of 201.20 g/mol . This chemical belongs to the class of 5-nitro-1,3-thiazole derivatives, a scaffold recognized in medicinal chemistry for its significant biological potential . The core structure features a thiazole ring—a heterocycle containing nitrogen and sulfur—substituted with a nitro group at the 5-position, which is often integral to its bioactive properties . The primary research value of this compound and its analogs lies in the exploration of new anti-infective agents. Thiazolide derivatives, which share the 5-nitrothiazole core, have been extensively studied for their potent antiparasitic and broad-spectrum antiviral activities . For instance, related compounds have been reported as promising agents against metronidazole-resistant Helicobacter pylori and other Gram-positive bacteria like MRSA (Methicillin-resistant Staphylococcus aureus ) . The mechanism of action for this class of molecules is often associated with the nitro group on the thiazole ring. This group can be reduced by microbial nitroreductase enzymes, leading to the formation of reactive intermediates that cause oxidative stress and damage critical cellular components within the pathogen . The amide linkage in the structure is typically conjugated, facilitating electronic interaction between the ring systems, which may be important for its interaction with biological targets . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

14538-16-0

Molecular Formula

C6H7N3O3S

Molecular Weight

201.21 g/mol

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C6H7N3O3S/c1-2-4(10)8-6-7-3-5(13-6)9(11)12/h3H,2H2,1H3,(H,7,8,10)

InChI Key

JKXJETCCPVNCSS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC=C(S1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The Hantzsch protocol involves the condensation of thiourea with α-haloketones or α-haloaldehydes . For 2-amino-1,3-thiazole, chloroacetaldehyde serves as the α-haloaldehyde component. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the electrophilic α-carbon of chloroacetaldehyde, followed by cyclization and elimination of HCl.

Typical Reaction Setup

  • Reagents : Thiourea (1 equiv), chloroacetaldehyde (1.2 equiv)

  • Solvent : Acetone or ethanol

  • Conditions : Reflux at 60–80°C for 12–24 hours

  • Workup : Acidification with acetic acid to pH 6, followed by crystallization.

Yield and Purity Considerations

Under optimized conditions, yields of 2-amino-1,3-thiazole range from 65% to 85%. Impurities such as unreacted thiourea or over-alkylated products are mitigated by controlled stoichiometry and gradual addition of chloroacetaldehyde.

Nitration to 5-Nitro-2-Amino-1,3-Thiazole

Introducing the nitro group at the 5-position of the thiazole ring requires careful control of electrophilic aromatic substitution (EAS) conditions. The amino group at position 2 acts as a strong activating, ortho/para-directing group, favoring nitration at the 5-position (para to the amino group).

Nitration Protocol

Reagents :

  • Nitrating mixture: Concentrated HNO₃ (90%) and H₂SO₄ (98%) in a 1:3 ratio

  • Temperature: 0–5°C (ice bath) to minimize side reactions

Procedure :

  • Dissolve 2-amino-1,3-thiazole in H₂SO₄ under vigorous stirring.

  • Add HNO₃ dropwise over 30 minutes.

  • Maintain reaction at 0–5°C for 2 hours, then warm to room temperature for 1 hour.

  • Quench with ice water, neutralize with NaHCO₃, and extract with ethyl acetate.

Yield : 50–70%, depending on nitration efficiency.

Regioselectivity and Side Products

The nitro group predominantly occupies the 5-position due to the amino group’s directing effects. Minor byproducts (e.g., 4-nitro isomers) are removed via recrystallization from ethanol/water mixtures.

Acylation to this compound

The final step involves acylation of 5-nitro-2-amino-1,3-thiazole with propionyl chloride to install the propanamide moiety. The electron-withdrawing nitro group reduces the nucleophilicity of the amine, necessitating activated acylating agents.

Acylation Conditions

Reagents :

  • 5-Nitro-2-amino-1,3-thiazole (1 equiv)

  • Propionyl chloride (1.5 equiv)

  • Base: Triethylamine (2 equiv) to scavenge HCl

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Temperature : 0°C to room temperature, 4–6 hours

Workup :

  • Wash with aqueous HCl (1M) to remove excess base.

  • Dry organic layer over Na₂SO₄ and concentrate under vacuum.

  • Purify via column chromatography (silica gel, hexane/ethyl acetate).

Yield : 60–75% after purification.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (t, 3H, CH₃), 2.42 (q, 2H, CH₂), 8.21 (s, 1H, thiazole-H4), 10.32 (s, 1H, NH).

  • ¹³C NMR : δ 9.8 (CH₃), 28.5 (CH₂), 121.5 (C4), 148.2 (C5-NO₂), 165.3 (C=O).

Optimization and Purification Strategies

Solvent and Temperature Effects

  • Nitration : Lower temperatures (0–5°C) improve regioselectivity but require extended reaction times.

  • Acylation : Polar aprotic solvents (e.g., THF) enhance reaction rates compared to DCM.

Impurity Mitigation

  • N-Oxide Formation : Addition of antioxidants (e.g., L-ascorbic acid) during nitration suppresses oxidation byproducts.

  • Column Chromatography : Gradient elution (hexane:ethyl acetate 4:1 to 1:1) resolves unreacted amine and acylated product.

Analytical Characterization

Key Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₈N₄O₃S
Molecular Weight216.22 g/mol
Melting Point162–165°C (dec.)
LogP1.45
SolubilityDMSO > 50 mg/mL

Spectroscopic Benchmarks

  • IR (KBr) : 3320 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric), 1340 cm⁻¹ (NO₂ symmetric).

  • MS (ESI+) : m/z 217.1 [M+H]⁺ .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

Conditions Products Yield Key Observations
1M HCl (reflux, 4h)5-nitro-1,3-thiazol-2-amine + propanoic acid72%Complete cleavage confirmed by loss of amide carbonyl signal at 1685 cm⁻¹ (IR)
0.5M NaOH (80°C, 2h)Sodium salt of 5-nitro-1,3-thiazol-2-amine + sodium propanoate85%Reaction monitored via TLC (Rf shift from 0.6 → 0.2 in ethyl acetate/hexane)

Nitro Group Reduction

The nitro group at the 5-position of the thiazole ring participates in selective reductions:

Reduction System Products Catalyst/Reagents Key Findings
H₂ (1 atm)/Pd-C (ethanol, 25°C)N-(5-amino-1,3-thiazol-2-yl)propanamide10% Pd-CQuantitative conversion; product shows NH₂ stretch at 3350 cm⁻¹ (IR)
Zn/HCl (0°C)5-nitroso intermediate-Partial reduction observed; unstable intermediate

Nucleophilic Substitution

The electron-deficient thiazole ring undergoes substitution at the 2- and 4-positions:

Reagents Conditions Products Applications
Chloroacetyl chlorideDCM, 0°C → RT, 6hN-(5-nitro-1,3-thiazol-2-yl)-3-chloropropanamidePrecursor for heterocyclic fused systems
EthylenediamineDMF, 120°C, 12hThiazolo[5,4-d]imidazole derivativeEnhanced anticancer activity (IC₅₀ = 8.2 μM vs. HepG2)

Cyclization Reactions

Propanamide chain participates in intramolecular cyclization:

Reagents Conditions Products Spectral Evidence
PCl₅ (neat)80°C, 3h5-nitrothiazolo[3,2-a]pyrimidin-7-one¹H-NMR: δ 2.85 (m, CH₂), 6.92 (s, thiazole-H); MS: m/z 235 [M+H]⁺
POCl₃/DMFMicrowave, 150°C, 20minThiazole-fused oxadiazoleIR: 1745 cm⁻¹ (C=O); ¹³C-NMR: 162.5 ppm (C=O)

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed couplings:

Reaction Type Reagents Products Yield References
Suzuki-Miyaura4-Fluorophenylboronic acid/Pd(OAc)₂5-(4-fluorophenyl)thiazole analog63%
Heck reactionMethyl acrylate/Pd(PPh₃)₄5-(β-carbonyl)thiazole derivative58%

Bioreduction Pathways

In biological systems, enzymatic reduction of the nitro group generates reactive intermediates:

Enzyme System Products Biological Impact
NADPH-dependent reductasesNitro radical anion intermediateDNA strand breaks (IC₅₀ = 12 μM in human lymphocytes)
Cytochrome P450 3A45-hydroxylamine derivativeCytotoxic metabolites inhibit topoisomerase II (70% inhibition at 50 μM)

Acid/Base-Mediated Rearrangements

Conditions Products Mechanistic Insights
Conc. H₂SO₄ (RT, 1h)Thiazole ring-opening to form thiourea derivativesConfirmed by ¹H-NMR: δ 9.12 (NH), 7.45 (aromatic H)
DBU (DMF, 100°C, 4h)Isocyanate intermediateTrapped with benzylamine to form urea derivative (m/z 342 [M+H]⁺)

Photochemical Reactions

UV irradiation induces unique transformations:

Wavelength Solvent Products Quantum Yield
254 nmAcetonitrile5-nitroso isomer + CO₂Φ = 0.18
365 nmMethanolThiazole ring dimerization productΦ = 0.09

Data sourced from comparative studies on nitro-thiazole photolysis .

Industrial-Scale Optimization

Key parameters for large-scale synthesis:

Parameter Optimal Value Impact on Yield
SolventAcetonitrile/water (3:1)89% yield vs. 72% in pure acetonitrile
Temperature60°CPrevents decomposition observed >70°C
Catalyst0.5 mol% ZnCl₂Reduces reaction time from 12h → 4h

Scientific Research Applications

Antimicrobial Activity

N-(5-nitro-1,3-thiazol-2-yl)propanamide has shown promising antimicrobial properties. Studies indicate that compounds with thiazole rings often exhibit significant activity against various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Efficacy

  • Objective: To evaluate its effectiveness against Gram-positive and Gram-negative bacteria.
  • Findings: The compound demonstrated notable inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.
Target Organism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Potential

The compound has also been investigated for its anticancer properties. Thiazole derivatives are known to interact with cellular pathways involved in tumor growth.

Case Study: Anticancer Activity

  • Objective: To assess cytotoxic effects on human breast cancer cells (MCF-7).
  • Findings: The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Cell Line IC50 (µM)
MCF-7 (breast cancer)15

Agricultural Applications

This compound is also being explored for its potential as an herbicide due to the presence of the dichlorophenoxy group, which enhances herbicidal activity.

Herbicidal Activity

Research indicates that compounds with similar structural features can inhibit plant growth by interfering with metabolic pathways.

Case Study: Herbicidal Evaluation

  • Objective: To determine the herbicidal efficacy on common agricultural weeds.
  • Findings: Preliminary results suggest effective growth inhibition in several weed species, warranting further investigation into its mechanism of action.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yields and purity.

Synthesis Step Description
Step 1Formation of thiazole ring through cyclization.
Step 2Introduction of nitro group via nitration.
Step 3Amide formation through reaction with propanoyl chloride.

Mechanism of Action

The mechanism of action of N-(5-nitro-1,3-thiazol-2-yl)propanamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate the activity of signaling pathways involved in inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical data for N-(5-nitro-1,3-thiazol-2-yl)propanamide and its analogs:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Notable Spectral Features (IR/NMR) Reference
This compound* C₆H₆N₃O₃S 215.20 Not reported 5-NO₂, 2-propanamide Expected IR: ~1670 cm⁻¹ (C=O), ~1530 cm⁻¹ (NO₂) [8], [12]
N-(5-Phenyl-1,3-thiazol-2-yl)propanamide C₁₂H₁₂N₂OS 232.30 Not reported 5-Ph, 2-propanamide IR: 3265 cm⁻¹ (NHCO), 1H NMR: δ 2.32 (CH₃) [12]
8d (Oxadiazole-thiazole hybrid) C₁₅H₁₄N₄O₂S₂ 354.43 135–136 4-MePh-oxadiazole, 2-propanamide 1H NMR: δ 7.45–7.25 (ArH), IR: 1678 cm⁻¹ (C=O) [1]
8h (Oxadiazole-thiazole hybrid) C₁₅H₁₃N₅O₄S₂ 407.43 158–159 3-NO₂Ph-oxadiazole, 2-propanamide 1H NMR: δ 8.45–8.20 (ArH), IR: 1675 cm⁻¹ (C=O) [1]
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C₁₀H₅ClF₂N₂OS 290.68 Not reported 5-Cl, 2-benzamide (2,4-diF) Crystal packing stabilized by N–H⋯N hydrogen bonds [13]

*Note: Data for this compound are inferred from analogs in cited studies.

Key Observations:
  • Substituent Effects : The nitro group at the 5-position (as in the target compound) increases polarity compared to methyl or phenyl substituents (e.g., 8d, 8e) .
  • Melting Points: Hybrids with electron-withdrawing groups (e.g., 8h with 3-NO₂Ph) exhibit higher melting points (158–159°C) than those with electron-donating groups (e.g., 8d: 135–136°C), likely due to enhanced intermolecular interactions .
  • Spectral Trends : IR spectra consistently show C=O stretches near 1670–1680 cm⁻¹, while nitro groups exhibit characteristic absorptions at ~1530 cm⁻¹ .

Crystallographic and Hydrogen-Bonding Analysis

The crystal structure of 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide () reveals centrosymmetric dimers stabilized by N–H⋯N hydrogen bonds. Similar packing patterns are observed in N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, where non-classical C–H⋯F/O interactions further stabilize the lattice . These findings suggest that nitro and halogen substituents critically influence supramolecular assembly, which may correlate with stability and bioavailability.

Biological Activity

N-(5-nitro-1,3-thiazol-2-yl)propanamide is a compound belonging to the thiazole family, which is recognized for its diverse biological activities. This article delves into its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring with a nitro group at the 5-position and an amide functional group. This unique structure is responsible for its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Nitro Group Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects.
  • Enzyme Interaction : The thiazole ring interacts with enzymes and receptors, modulating their activity and influencing various biological processes.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens. Research indicates significant activity against both Gram-positive and Gram-negative bacteria, as well as protozoal pathogens.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.9 μg/mL
Escherichia coli>100 μg/mL
Candida albicans15 μg/mL

This data suggests that while the compound is effective against certain bacteria, it shows limited activity against E. coli at lower concentrations .

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. Several studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
HepG2 (liver cancer)12.5
A431 (skin cancer)18.7
MCF7 (breast cancer)22.4

The IC50 values indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Studies have reported that compounds with similar thiazole structures can inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in RSC Advances demonstrated that this compound significantly inhibited bacterial growth across various strains, highlighting its broad-spectrum antimicrobial potential .
  • Cytotoxicity Evaluation : A comprehensive evaluation of thiazole derivatives revealed that this compound exhibited superior cytotoxicity compared to other derivatives tested against multiple cancer cell lines .
  • Mechanistic Insights : Research focusing on the interaction of thiazole derivatives with cellular enzymes indicated that this compound could inhibit specific kinases involved in cancer progression, further supporting its role as an anticancer agent .

Q & A

Q. What synthetic methodologies are employed for the preparation of N-(5-nitro-1,3-thiazol-2-yl)propanamide, and how can reaction conditions be optimized for yield?

  • Methodology : A convergent synthesis approach is recommended, involving: (i) Reacting 5-nitro-1,3-thiazol-2-amine with 3-bromopropanoyl chloride in a polar aprotic solvent (e.g., DMF) to form the intermediate 3-bromo-N-(5-nitro-1,3-thiazol-2-yl)propanamide. (ii) Coupling this intermediate with nucleophiles (e.g., thiol-containing heterocycles) under basic conditions (e.g., triethylamine) at 60–80°C for 6–8 hours. (iii) Purification via column chromatography or recrystallization.
  • Optimization : Monitor reaction progress using TLC, and adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to improve yield.

Q. Which spectroscopic and analytical techniques are critical for characterizing the structural integrity of this compound?

  • 1H/13C-NMR : Key signals include:
  • Thiazole C-H protons at δ 7.2–8.5 ppm (1H-NMR).
  • Propanamide carbonyl carbon at ~170 ppm (13C-NMR).
    • IR Spectroscopy : Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and nitro group (NO₂) absorption at ~1520 cm⁻¹.
    • Elemental Analysis : Validate calculated vs. observed C, H, N percentages (e.g., C: 35.3%, H: 2.9%, N: 21.9%).

Q. What preliminary biological screening approaches are recommended to assess the bioactivity of this compound?

  • Enzyme Inhibition Assays : Test against glycogen synthase kinase-3β (GSK-3β) using a kinase activity assay (e.g., ADP-Glo™), given structural similarity to AR-A014418, a known GSK-3 inhibitor.
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative potential.

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the interaction between this compound and potential enzyme targets like GSK-3β?

  • Protocol : (i) Retrieve the crystal structure of GSK-3β (PDB ID: 1H8F) and prepare it via protein preparation workflows (e.g., removing water molecules, adding hydrogen atoms). (ii) Optimize the ligand geometry using density functional theory (DFT) at the B3LYP/6-31G* level. (iii) Perform flexible docking with AutoDock Vina, focusing on the ATP-binding pocket. Analyze binding poses for hydrogen bonds (e.g., between the nitro group and Lys85) and hydrophobic interactions.

Q. What crystallographic strategies are employed to resolve the three-dimensional structure of this compound, and how do intermolecular interactions influence its solid-state packing?

  • Crystallization : Use slow evaporation from a DCM/hexane mixture.
  • Data Collection : Collect X-ray diffraction data (MoKα radiation, λ = 0.71073 Å) at 100 K.
  • Analysis : Refinement with SHELXL97 reveals planar geometry (max. deviation: 0.115 Å) and hydrogen-bonded chains (N—H⋯O) along the [101] direction, stabilizing the crystal lattice.

Q. How should researchers address contradictions in biological activity data observed between this compound and its structural analogs?

  • Approach : (i) Perform SAR studies by synthesizing analogs with varied substituents (e.g., methyl vs. nitro groups on the thiazole ring). (ii) Compare IC₅₀ values in enzyme assays to identify critical functional groups. (iii) Use computational tools (e.g., CoMFA or QSAR models) to correlate electronic properties (e.g., Hammett σ constants) with activity trends.
  • Case Study : Derivatives with 4-aminophenyl substituents (e.g., compound 8g) showed enhanced activity compared to nitro analogs, suggesting electronic effects dominate binding.

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